

DGY-06-116: A Technical Overview of its Potent Inhibition of Src Kinase

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For Immediate Release

This technical guide provides an in-depth analysis of **DGY-06-116**, a potent and selective irreversible covalent inhibitor of Src kinase. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions and experimental processes.

Core Data Summary

DGY-06-116 has demonstrated significant potency as an inhibitor of Src kinase. The following table summarizes the key quantitative metrics associated with its inhibitory activity.



Compound	Target	IC50 Value	Assay Type	Comments
DGY-06-116	Src	3 nM[1]	Cell-free enzymatic assay	Irreversible, covalent inhibitor.
DGY-06-116	Src	2.6 nM (at 1h)[2] [3]	Mobility Shift Assay	Demonstrates time-dependent inhibition.[3]
DGY-06-116	FGFR1	8340 nM	Not Specified	Highlights selectivity for Src.[1]

Mechanism of Action

DGY-06-116 functions as an irreversible and covalent inhibitor of Src kinase.[1][2] Its mechanism involves the formation of a covalent bond with a specific cysteine residue (Cys277) located in the P-loop of the Src kinase domain.[4] This covalent modification leads to sustained inhibition of Src's catalytic activity.[4] The design of **DGY-06-116** was a result of hybridizing the core of SM1-71 with the back-pocket binding component of dasatinib.[3][5] While it is a potent covalent inhibitor, a strong reversible interaction is also crucial to allow sufficient time for the covalent bond to form.[6]

Experimental Protocols

The determination of the IC50 value for **DGY-06-116** against Src kinase was primarily conducted using a mobility shift assay (MSA).[3] This technique measures the phosphorylation of a peptide substrate by Src.[3]

Mobility Shift Assay (MSA) for IC50 Determination:

- Enzyme and Substrate Preparation: Recombinant human Src kinase and a fluorescently labeled peptide substrate are prepared in a suitable assay buffer.
- Inhibitor Incubation: DGY-06-116 is serially diluted to various concentrations and preincubated with the Src kinase for a defined period (e.g., 1 hour) to allow for covalent bond formation.[3]

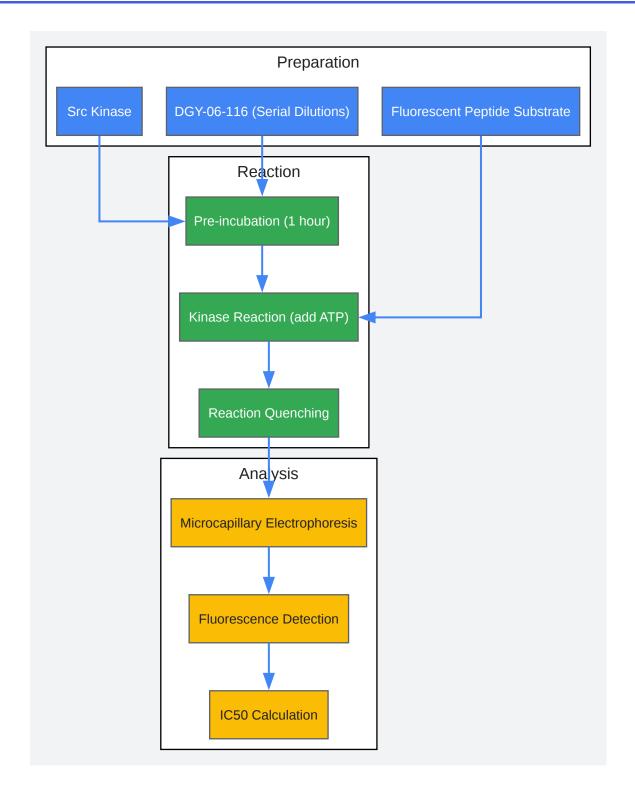


- Kinase Reaction Initiation: The phosphorylation reaction is initiated by the addition of ATP to the enzyme-inhibitor mixture and the peptide substrate.
- Reaction Quenching: After a specific incubation period, the reaction is stopped by the addition of a quenching buffer.
- Electrophoretic Separation: The reaction mixture is then subjected to microcapillary electrophoresis. This separates the phosphorylated product from the unphosphorylated substrate based on their different electrophoretic mobilities.
- Detection and Analysis: The fluorescent signals of the separated substrate and product are detected. The ratio of phosphorylated product to the total peptide is calculated to determine the percentage of kinase activity.
- IC50 Calculation: The percentage of inhibition at each DGY-06-116 concentration is plotted, and the data is fitted to a dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing the Science

To further elucidate the experimental workflow and the biological context of **DGY-06-116**'s action, the following diagrams are provided.

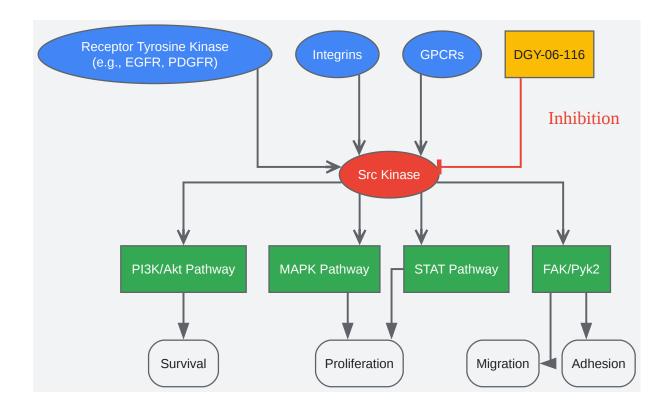




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Caption: IC50 Determination Workflow for **DGY-06-116**.





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Caption: Simplified Src Signaling Pathway and Inhibition by **DGY-06-116**.

Cellular and In Vivo Effects

In cellular contexts, **DGY-06-116** has been shown to potently inhibit the growth of non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines that have activated Src signaling.[1] It effectively inhibits the phosphorylation of Src at tyrosine 416 (p-SRC Y416) in cells.[1][4] In vivo studies in mice demonstrated that **DGY-06-116** can achieve sustained inhibition of Src signaling, despite having a short half-life, which is a characteristic advantage of its irreversible covalent binding mechanism.[1][4]

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